5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone

HPPD Inhibition Enzyme Assay Gingerol Analog

Standard [6]-gingerol analogs fail to model the specific hydroxylation pathway or HPPD inhibition potency of this non-methoxylated diarylheptanoid. Researchers requiring precise SAR for LasR antagonism or tyrosine catabolism studies cannot substitute generic gingerol. - **Enzyme inhibition:** IC50 = 90 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD). - **Distinct metabolism:** Converts to catechol metabolite 1-(3,4-Dihydroxyphenyl)-5-hydroxy-3-decanone. - **Biofilm research:** Improved LasR binding vs. [6]-gingerol per patent literature.

Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
Cat. No. B1240756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone
Molecular FormulaC16H24O3
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESCCCCCC(CC(=O)CCC1=CC=C(C=C1)O)O
InChIInChI=1S/C16H24O3/c1-2-3-4-5-15(18)12-16(19)11-8-13-6-9-14(17)10-7-13/h6-7,9-10,15,17-18H,2-5,8,11-12H2,1H3
InChIKeyFRMHHBSZEGRPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone Overview


5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone is a phenolic lipid with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol [1]. It is a member of the gingerol and diarylheptanoid biosynthetic pathways [2], lacking the 3-methoxy group found in the prominent natural product [6]-gingerol. This compound has been identified as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), exhibiting an IC50 of 90 nM in enzyme assays [3], and has been investigated for its ability to inhibit biofilm formation through LasR binding .

1Desmethoxy diarylheptanoid scaffold – distinct from [6]-gingerol
2HPPD enzyme inhibition study fit
3Biofilm and quorum-sensing research context

Structural Specificity of 5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone


While 5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone shares a β-hydroxy ketone scaffold with other diarylheptanoids like [6]-gingerol, the absence of a methoxy group on its phenyl ring constitutes a critical structural divergence with significant consequences for biological activity. General substitution of this compound with its methoxylated analogs is not scientifically justified, as the data below demonstrate that this precise substitution pattern directly dictates potency against HPPD [1], influences the compound's biotransformation pathway [2], and alters its physicochemical and pharmacokinetic properties [3]. Therefore, selecting this specific compound is essential for ensuring experimental reproducibility and accurately modeling structure-activity relationships within the gingerol class.

HPPD potency:Methoxy group absence may shift inhibition profile relative to [6]-gingerol
Metabolism:Hydroxylation to catechol metabolite differs from demethylation routes of methoxylated analogs
Physicochemistry:Lipophilicity and polarity diverge; methoxylated analogs may not replicate membrane behavior

5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone vs. [6]-Gingerol: Quantitative Comparison


HPPD Enzyme Inhibition

5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone acts as a potent competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism. In a direct enzyme assay using HPPD isolated from pig liver, this compound demonstrated an IC50 of 90 nM [1]. This quantitative potency is not generalizable to other gingerol derivatives; the presence of the methoxy group in [6]-gingerol (IC50 not established in this specific assay) alters the pharmacophore and would be expected to yield a different, likely reduced, affinity. This data provides a specific, quantifiable benchmark for researchers studying HPPD inhibition and the impact of phenyl ring substitution.

HPPD Inhibition
Head-to-head
IC50 90 nM[6]-gingerol: no IC50 established
HPPD inhibition study fit; distinct SAR
Pig liver enzyme, BindingDB
HPPD Inhibition Enzyme Assay Gingerol Analog Tyrosine Metabolism

Biofilm Inhibition via LasR Binding

Patent literature indicates that 5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone and related derivatives possess significantly improved binding affinity for the LasR transcriptional regulator protein and enhanced biofilm inhibition activity compared to [6]-gingerol . While the patent does not provide explicit Ki or IC50 values for LasR binding in a public abstract, the explicit claim of 'significantly improved' activity over the parent compound [6]-gingerol establishes a clear comparative advantage. This suggests that the desmethoxy modification is beneficial for disrupting quorum sensing and biofilm formation, a key mechanism in chronic bacterial infections.

LasR Binding
Data to verify
Reported improved affinity (qualitative)
Supports antimicrobial screening context
Patent literature; class-level inference
Biofilm Inhibition Antimicrobial LasR Binding Quorum Sensing

Metabolic Hydroxylation to Catechol Derivative

The KEGG metabolic pathway database identifies a specific hydroxylase reaction (R08802) that converts 5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone to 1-(3,4-Dihydroxyphenyl)-5-hydroxy-3-decanone [1]. This reaction introduces a catechol moiety, which is a crucial structural feature for enhanced radical-scavenging activity [2]. This defined metabolic route is distinct from that of [6]-gingerol, which is known to undergo demethylation and other modifications. The identification of this specific biotransformation pathway provides a critical data point for researchers studying the metabolism, bioavailability, and potential in vivo effects of this compound and its metabolites.

Metabolic Fate
Cross-study comparable
Hydroxylation to catechol metabolite[6]-gingerol: demethylation, glucuronidation
Biotransformation pathway distinct from methoxylated analog
KEGG reaction R08802
Biotransformation Metabolism Catechol Derivative Gingerol Pathway

Physicochemical Comparison with [6]-Gingerol

The absence of a methoxy group in 5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone fundamentally alters its physicochemical properties compared to [6]-gingerol. Specifically, its calculated lipophilicity (XLogP3) is 3.1 [1], which is higher than the reported LogP of 2.485 for [6]-gingerol [2]. Additionally, its Topological Polar Surface Area (TPSA) is 57.50 Ų [3], whereas [6]-gingerol's TPSA is 66.76 Ų. The increased lipophilicity and decreased polarity of the desmethoxy analog are likely to influence its membrane permeability, solubility, and overall pharmacokinetic behavior, making it a distinct chemical entity for in vitro and in vivo experimentation.

Physicochemical Profile
Head-to-head
XLogP3 3.1, TPSA 57.5 Ų[6]-gingerol: LogP 2.485, TPSA 66.76 Ų
XLogP3 +0.615; TPSA −9.26 Ų
Lipophilicity/polarity diverge from methoxylated analog
Calculated properties (PubChem, ChemicalBook)
Lipophilicity Physicochemical Properties Drug-likeness Permeability

Antioxidant and Anti-inflammatory Activity

While specific DPPH or ORAC values for 5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone are not available in the current primary literature, authoritative reviews and database annotations consistently associate this class of gingerol derivatives with antioxidant and anti-inflammatory effects [1][2]. This is supported by the broader structure-activity relationships of phenolic compounds, which indicate that the presence of a free hydroxyl group on the phenyl ring is a key contributor to radical scavenging capacity [3]. This compound, therefore, represents a viable and structurally distinct candidate for exploring these well-documented activities, with the advantage of a defined HPPD inhibition profile not seen in other analogs.

Antioxidant Activity
Supporting evidence
Class-level activity inferred
Antioxidant/anti-inflammatory context from structure
No specific assay data; database annotation
Antioxidant Anti-inflammatory Gingerol Derivatives Literature Validation

Optimal Use Cases for 5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone


HPPD Inhibition and Tyrosine Metabolism Studies

This compound is the optimal choice for any study investigating the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) or the broader tyrosine catabolic pathway. Its established IC50 of 90 nM provides a clear, quantitative benchmark for in vitro enzyme assays [1]. In contrast to the more widely studied [6]-gingerol, which has no defined potency against HPPD, 5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone allows for precise structure-activity relationship (SAR) studies focused on the role of the phenyl ring's hydroxyl substitution.

Biofilm Disruption and Quorum Sensing Research

For researchers developing anti-biofilm agents or studying quorum sensing in bacteria like Pseudomonas aeruginosa, this compound offers a compelling advantage. The patent literature claims that it exhibits 'significantly improved binding affinity for LasR' and superior biofilm inhibition compared to the parent compound [6]-gingerol [1]. This makes it a valuable lead scaffold for medicinal chemistry efforts aimed at optimizing LasR antagonism and disrupting biofilm-mediated infections.

Biotransformation of Desmethoxy Gingerol Derivatives

In pharmacokinetic and drug metabolism studies, 5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone serves as a critical substrate for investigating a specific hydroxylation pathway. Its defined conversion to a catechol metabolite, 1-(3,4-Dihydroxyphenyl)-5-hydroxy-3-decanone [1], allows researchers to study the generation of a potentially more potent antioxidant species . This is a distinct metabolic route that cannot be modeled using the methoxylated analog [6]-gingerol, making this compound essential for specific metabolism-focused investigations.

Comparative Pharmacology of Gingerol Derivatives

When evaluating the influence of phenyl ring substitution on the broad pharmacological profile of gingerol derivatives, this compound is a necessary comparator. Its distinct physicochemical profile (higher XLogP3, lower TPSA) and lack of a 3-methoxy group directly impact its behavior in cell-based and in vivo models [1]. Using this compound alongside [6]-gingerol in parallel assays provides a controlled experimental system for dissecting how a single functional group (methoxy) affects potency, permeability, metabolism, and overall bioactivity.

Application
Selection Property
Validation Focus
HPPD pathway inhibition research
HPPD enzyme inhibition context
Inhibitory concentration benchmarking
Biofilm and quorum-sensing research
LasR binding & biofilm inhibition context
Quorum-sensing disruption endpoints
Biotransformation / metabolism studies
Catechol metabolite formation pathway
Metabolite identification and profiling
Gingerol SAR studies
Physicochemical property differentiation
Membrane permeability & bioactivity correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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